2-(4-Carboxyphenyl)-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Carboxyphenyl)-6-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It features a benzene ring substituted with a carboxyl group and a methyl group, making it a derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-carboxyphenyl)-6-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of a methylbenzoic acid derivative with a carboxyphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acylation process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Carboxyphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Carboxyphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-carboxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Benzoic Acid: A simpler structure with a single carboxyl group attached to the benzene ring.
4-Carboxybenzoic Acid: Similar structure but lacks the methyl group.
6-Methylbenzoic Acid: Similar structure but lacks the carboxyl group on the aromatic ring.
Uniqueness: 2-(4-Carboxyphenyl)-6-methylbenzoic acid is unique due to the presence of both a carboxyl group and a methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-carboxyphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-3-2-4-12(13(9)15(18)19)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVOJYPSXNARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689911 |
Source
|
Record name | 3-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-38-7 |
Source
|
Record name | 3-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.